

Ampelanol: A Technical Overview of a Cytotoxic Anthraquinone Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ampelanol*

Cat. No.: *B15600758*

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelanol is a naturally occurring anthraquinone derivative that has been identified as a cytotoxic agent.^[1] It is produced by the fungal endophyte *Ampelomyces*, which has been isolated from various plant-parasitic powdery mildew fungi.^{[2][3][4][5][6]} This document provides a comprehensive overview of the available technical information on **Ampelanol**, including its chemical identity, biological activity, and relevant (though generalized) experimental contexts. Due to the nascent stage of research on this specific compound, some detailed experimental protocols and a complete physicochemical profile are not yet publicly available. This guide synthesizes the existing data to support further investigation and drug development efforts.

Chemical Structure and Identification

While a definitive 2D or 3D structure diagram for **Ampelanol** is not widely published, its chemical identity has been established through spectroscopic analysis. The following identifiers provide a textual representation of its structure and can be used to retrieve further information from chemical databases.

Identifier	Value
Molecular Formula	C ₁₆ H ₂₀ O ₈
Molecular Weight	340.33 g/mol
InChI	InChI=1S/C16H20O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,9-11,13-15,17-18,20-23H,1-2H3/t9-,10-,11-,13-,14+,15+,16-/m0/s1
InChIKey	WYVKBAUSAOYEHR-DQJRHUNDSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Ampelanol**, such as melting point, boiling point, and solubility, are not yet available in the public domain. The following table summarizes the currently known properties.

Property	Value
Molecular Weight	340.33 g/mol
Molecular Formula	C ₁₆ H ₂₀ O ₈

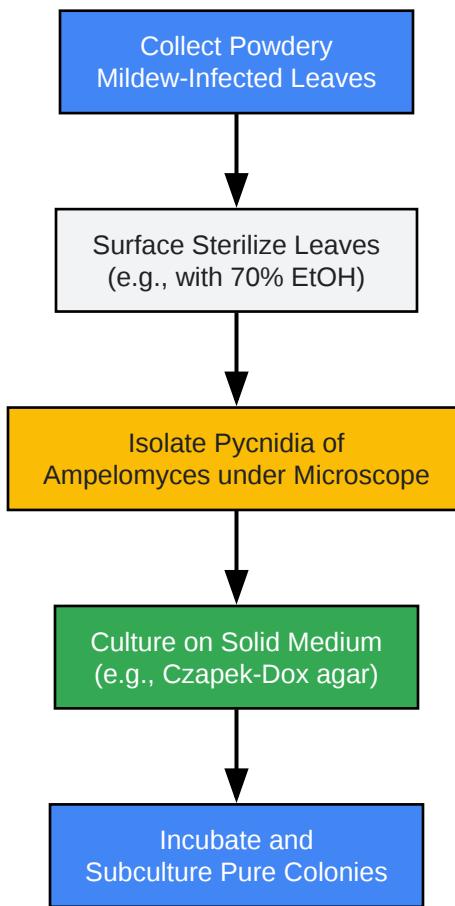
Biological Activity and Signaling Pathways

Ampelanol has demonstrated moderate cytotoxic activity against the murine lymphoma cell line, L5178Y. As an anthraquinone, its cytotoxic effects are likely mediated through mechanisms common to this class of compounds. Anthraquinones are known to induce cell death, often through apoptosis, by generating reactive oxygen species (ROS) and activating downstream signaling cascades.^{[1][7]} One of the key pathways implicated in anthraquinone-induced apoptosis is the JNK signaling pathway, which is activated by ROS.^[1]

The general proposed signaling pathway for cytotoxic anthraquinones is depicted below. It is important to note that this is a generalized pathway, and the specific molecular interactions of **Ampelanol** may vary.

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for cytotoxic anthraquinones.


Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the isolation and biological evaluation of **Ampelanol** are not yet published. However, based on the available literature for the source organism and related compounds, the following outlines generalized methodologies that would be applicable.

Isolation of *Ampelomyces* spp.

The fungus *Ampelomyces*, the source of **Ampelanol**, can be isolated from powdery mildew-infected plant leaves.

Workflow for *Ampelomyces* Isolation:

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of Ampelomyces fungi.

A more detailed protocol would involve the following steps:

- Sample Collection: Collect leaves showing signs of powdery mildew infection.
- Surface Sterilization: Wash the leaves and sterilize the surface, for example, with a short rinse in 70% ethanol followed by sterile water.^[4]
- Isolation of Pycnidia: Under a dissecting microscope, use a sterile needle to pick individual pycnidia (the asexual fruiting bodies of Ampelomyces) from the powdery mildew colonies.
- Culturing: Place the isolated pycnidia on a suitable culture medium, such as Czapek-Dox agar supplemented with malt extract.^[2]

- Incubation and Purification: Incubate the plates under controlled conditions (e.g., 25°C with illumination) and subculture the emerging fungal colonies to obtain pure isolates.[2]

Cytotoxicity Assay (L5178Y Murine Lymphoma Cells)

To evaluate the cytotoxic activity of **Ampelanol**, a standard *in vitro* assay using the L5178Y cell line can be employed. The following is a generalized protocol based on common practices for this cell line.

Workflow for L5178Y Cytotoxicity Assay:

[Click to download full resolution via product page](#)

Caption: General workflow for assessing cytotoxicity in L5178Y cells.

A more detailed protocol would involve:

- Cell Culture: Maintain L5178Y cells in a suitable growth medium and conditions (e.g., 37°C, 5% CO₂).
- Plating: Seed the cells into 96-well microplates at a predetermined density.
- Treatment: Prepare serial dilutions of **Ampelanol** in the culture medium and add them to the wells. Include solvent controls (e.g., DMSO).
- Incubation: Incubate the plates for a specified exposure time, for instance, 3 hours.[8]
- Viability Assessment: Measure cell viability using a suitable method. A common and sensitive method is the measurement of intracellular ATP levels, as this is indicative of metabolically active cells.[8]
- Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Future Directions

The initial characterization of **Ampelanol** as a cytotoxic agent warrants further investigation.

Key areas for future research include:

- Structure Elucidation: Definitive determination and publication of the 2D and 3D chemical structure of **Ampelanol**.
- Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and the generation of analogues.
- Mechanism of Action: Detailed studies to elucidate the specific molecular targets and signaling pathways affected by **Ampelanol** in cancer cells.
- In Vivo Efficacy: Evaluation of the anti-tumor activity of **Ampelanol** in preclinical animal models.
- Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of **Ampelanol**.

This technical guide provides a summary of the currently available information on **Ampelanol**. As research progresses, a more complete understanding of its chemical and biological properties will undoubtedly emerge, potentially positioning it as a lead compound in the development of novel anticancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Ampelomyces strains isolated from diverse powdery mildew hosts in Japan: Their phylogeny and mycoparasitic activity, including timing and quantifying mycoparasitism of *Pseudoidium neolycopersici* on tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]
- 4. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]
- To cite this document: BenchChem. [Ampelanol: A Technical Overview of a Cytotoxic Anthraquinone Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600758#ampelanol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com